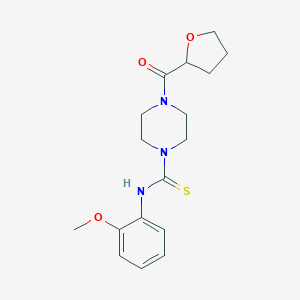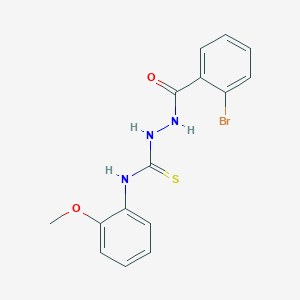
2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine is not fully understood, but it is thought to act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. This inhibition can lead to a variety of downstream effects on cellular processes, including changes in gene expression, protein synthesis, and cellular metabolism.
Biochemical and Physiological Effects:
Studies have shown that 2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine can have a variety of biochemical and physiological effects on cells and tissues. These effects include changes in cellular metabolism, alterations in gene expression, and changes in protein synthesis and degradation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine in lab experiments is its ability to selectively target specific enzymes and receptors involved in cellular signaling pathways. This selectivity allows researchers to study the effects of specific signaling pathways on cellular processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are several potential future directions for research involving 2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine. One area of interest is the development of more selective and potent analogs of this compound for use in biochemical and physiological studies. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential for use in therapeutic applications. Finally, studies are needed to determine the potential side effects and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of 2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine can be achieved through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 2-amino-6-bromo-4(3H)-quinazolinone with cyanamide, followed by the addition of ammonium chloride and hydrochloric acid to yield the final product.
Scientific Research Applications
2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. This compound has been shown to have a variety of effects on cellular and molecular processes, making it a valuable tool for studying these processes in vitro.
properties
Product Name |
2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine |
|---|---|
Molecular Formula |
C9H8BrN5O |
Molecular Weight |
282.1 g/mol |
IUPAC Name |
2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine |
InChI |
InChI=1S/C9H8BrN5O/c10-4-1-2-6-5(3-4)7(16)14-9(13-6)15-8(11)12/h1-3H,(H5,11,12,13,14,15,16) |
InChI Key |
UCKZCSWWTVQVFN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=O)N=C(N2)N=C(N)N |
SMILES |
C1=CC2=C(C=C1Br)C(=O)N=C(N2)N=C(N)N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N=C(N2)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B215808.png)
![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)

![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)

![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)

![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)